Diphenylphosphinic acid

説明

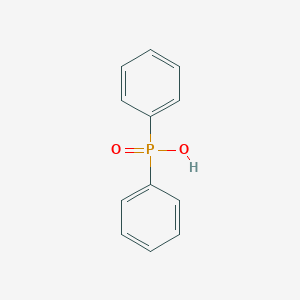

Diphenylphosphinic acid (C₁₂H₁₁O₂P, molecular weight 218.19 g/mol) is an organophosphorus compound characterized by a phosphorus atom bonded to two phenyl groups, one hydroxyl (-OH) group, and one oxygen atom in a P=O configuration . It has a melting point of 193–196°C and a pKa of 2.30, making it a moderately strong Brønsted acid . The compound is widely used as a catalyst in multicomponent reactions (e.g., Kabachnik-Fields reactions) and as a ligand in palladium-catalyzed processes due to its unique balance of acidity and steric bulk .

特性

IUPAC Name |

diphenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQVQKJCLJBTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168929 | |

| Record name | Phosphinic acid, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-03-5 | |

| Record name | Diphenylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R2HB96RZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism

The process involves the reaction of 2-[(4R/S)-4,5-dihydro-4-R-2-oxazolinyl] phenol/aniline with diphenyl phosphinyl chloride [(Ph)POCl] in anhydrous toluene and triethylamine. Trace water induces partial hydrolysis of (Ph)POCl, forming DPPA.

Synthesis Steps

-

Reflux Conditions : The reactants are heated under reflux for 48 hours in dry toluene.

-

Workup : The mixture is filtered hot, and the solvent is evaporated under reduced pressure.

-

Chromatography : The residue is purified via column chromatography using petroleum ether/dichloromethane (1:9), yielding DPPA in ~5% yield.

Challenges and Limitations

The low yield is attributed to competing side reactions and the sensitivity of the intermediate to moisture. Despite this, the method is notable for its one-step synthesis from functionalized oxazolinyl precursors.

Comparative Analysis of Preparation Methods

Key Observations

-

Efficiency : The hydrolysis of (Ph)POCl is more practical for large-scale synthesis due to straightforward conditions.

-

Novelty : The oxazolinyl route offers a unique pathway but suffers from impractical yields.

-

Purity : Recrystallization from ethanol (Method 1) produces higher-purity DPPA compared to chromatographic methods (Method 2).

Historical and Alternative Context

Early syntheses of DPPA involved Friedel-Crafts reactions in ionic liquids and thermal oxidative deamination of aliphatic amines . These methods, while historically significant, have been supplanted by more efficient hydrolytic approaches.

化学反応の分析

Types of Reactions: Diphenylphosphinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenylphosphinic oxide.

Reduction: It can be reduced to diphenylphosphine.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Various halides and other electrophiles can be used for substitution reactions.

Major Products:

Oxidation: Diphenylphosphinic oxide.

Reduction: Diphenylphosphine.

Substitution: Various substituted phosphinic acids depending on the electrophile used.

科学的研究の応用

Catalytic Applications

1.1 Synthesis of Bidentate Ligands

DPPA is commonly utilized as a reagent in the synthesis of bidentate ligands. These ligands play a crucial role in coordination chemistry, particularly in the formation of metal complexes used for catalysis. The ability of DPPA to form stable complexes enhances the efficiency of various catalytic reactions .

1.2 Organophosphorus Compounds

DPPA serves as an important precursor for synthesizing organophosphorus compounds. Its derivatives are employed in diverse catalytic processes, including cross-coupling reactions and asymmetric synthesis, which are vital in pharmaceutical chemistry .

Material Science

2.1 Polymer Chemistry

In polymer science, DPPA is utilized to modify the properties of polymers through phosphination reactions. The introduction of phosphorus into polymer matrices can enhance flame retardancy and thermal stability, making DPPA valuable in developing advanced materials .

2.2 Dendritic Structures

DPPA has been explored for synthesizing dendritic structures that exhibit unique properties due to their branched architecture. These structures are significant in drug delivery systems and nanotechnology applications .

Spectroscopic Studies

3.1 Proton-Transfer Salts

Recent studies have highlighted the formation of proton-transfer salts between DPPA and various amines, such as substituted pyridines. These salts exhibit interesting structural and spectroscopic properties, which can be analyzed using techniques like X-ray crystallography and NMR spectroscopy. For instance, three new diphenylphosphinate salts were synthesized and characterized, revealing insights into their molecular interactions and stability .

Case Study 1: Synthesis and Characterization of Proton-Transfer Salts

A study published in Acta Crystallographica detailed the synthesis of three proton-transfer salts from DPPA and substituted 2-aminopyridines. The research utilized FT-IR and NMR spectroscopy alongside X-ray crystallography to elucidate the structural characteristics of these compounds. The findings indicated strong hydrogen-bonding interactions that contribute to the stability of these salts .

Case Study 2: Catalytic Performance Enhancement

In an investigation focusing on catalytic applications, DPPA was employed as an additive to improve reaction selectivity and activity in metal-catalyzed processes. The study demonstrated that incorporating DPPA significantly enhanced the efficiency of various catalytic reactions, showcasing its potential as a valuable reagent in synthetic chemistry .

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Catalysis | Synthesis of bidentate ligands | Enhances metal complex formation |

| Material Science | Flame retardancy in polymers | Improves thermal stability |

| Dendritic Structures | Development of drug delivery systems | Unique properties due to branched architecture |

| Spectroscopic Studies | Proton-transfer salts with amines | Revealed strong hydrogen-bonding interactions |

作用機序

The mechanism of action of diphenylphosphinic acid in catalytic reactions involves its ability to donate and accept electrons, facilitating various chemical transformations. In the Kabachnik-Fields reaction, for example, this compound acts as a catalyst by coordinating with the reactants, thereby lowering the activation energy and increasing the reaction rate .

類似化合物との比較

Comparison with Similar Compounds

Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) differ structurally from diphenylphosphinic acid by having two -OH groups attached to phosphorus. This difference grants phosphonic acids greater versatility in metal coordination, enabling applications in materials science and catalysis. For example, phosphonic acids form stable metal-organic frameworks (MOFs), whereas this compound’s single -OH group limits its coordination ability. However, this compound’s aryl substituents enhance thermal stability and steric hindrance, favoring selective catalysis in reactions like α-aminophosphonate synthesis .

Key Data:

| Property | This compound | Phosphonic Acids (e.g., Phenylphosphonic Acid) |

|---|---|---|

| Structure | (Ph)₂P(O)OH | R-PO(OH)₂ |

| pKa | 2.30 | ~1.5–2.5 (varies with R) |

| Coordination Sites | 1 (-OH) | 2 (-OH) |

| Thermal Stability | High (aryl substituents) | Moderate to High |

Other Phosphinic Acids

This compound’s catalytic performance surpasses that of alkyl-substituted phosphinic acids (e.g., diethylphosphinic acid, pKa ~3.7) due to its lower pKa and aryl groups, which stabilize transition states via π-π interactions . For instance, in the Kabachnik-Fields reaction, this compound achieves yields up to 90% under optimized conditions, whereas diethylphosphinic acid requires harsher conditions for comparable results .

Example Reaction Efficiency:

| Catalyst | Reaction Yield (%) | Optimal Conditions (Temp, Time) |

|---|---|---|

| This compound | 90–93 | 40°C, 30 min |

| Diethylphosphinic Acid | ~70–80 | 60°C, 60 min |

Phosphoric Acid (H₃PO₄)

Phosphoric acid (pKa 2.15) is slightly more acidic than this compound (pKa 2.30) but lacks organic substituents. This makes phosphoric acid less effective in reactions requiring steric stabilization or hydrophobic environments. For example, in asymmetric hydrophosphinylation, this compound’s phenyl groups facilitate chiral induction, whereas phosphoric acid leads to racemic mixtures .

Sulfonic and Carboxylic Acids

Compared to stronger Brønsted acids like camphorsulfonic acid (CSA, pKa ~1.0), this compound’s moderate acidity minimizes side reactions (e.g., decomposition) while maintaining catalytic efficiency. In phenol additions to α,β-unsaturated carbonyls, this compound provides superior yields (75–85%) to benzoic acid (pKa 4.2, yields ~50–60%) .

Substituent Effects and Reactivity

- Aryl vs. Alkyl Groups: The phenyl groups in this compound increase steric bulk, slowing hydrolysis compared to alkylphosphinic acids (e.g., hydrolysis of diphenyltrifluoromethylphosphine yields this compound, while alkyl analogs decompose rapidly) .

- Electron-Withdrawing Groups: Substituted aryl aldehydes (e.g., 4-nitrobenzaldehyde) enhance electrophilicity in Kabachnik-Fields reactions, synergizing with this compound’s acidity to achieve >90% yields .

生物活性

Diphenylphosphinic acid (DPPA) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a phosphorus atom bonded to two phenyl groups and a hydroxyl group. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both organic synthesis and biological applications.

Synthesis of this compound

The synthesis of DPPA can be achieved through several methods, including:

- Direct Esterification : Utilizing microwave-assisted techniques to enhance reaction efficiency.

- Nucleophilic Substitution : Reacting chlorodiphenylphosphine with alcohols in the presence of bases such as triethylamine.

These methods have been optimized to yield high purity and efficiency, with yields reported between 21% and 81% depending on the conditions used .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness as an inhibitor of cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cells (MCF-7). The mechanism involves the formation of DNA adducts that hinder DNA repair processes, leading to selective toxicity towards cancer cells expressing estrogen receptors .

2. Enzyme Inhibition

DPPA has been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE), which plays a crucial role in hypertension. The inhibition of ACE by DPPA analogs suggests potential applications in treating cardiovascular diseases .

3. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its efficacy has been tested against bacterial strains, indicating potential use as an antimicrobial agent in clinical settings .

Research Findings

Recent studies have focused on optimizing the catalytic properties of DPPA in synthesizing α-aminophosphonates, which are important in medicinal chemistry due to their biological relevance. The optimization process involved statistical analysis confirming high yields (up to 90%) when using DPPA as a catalyst under eco-friendly conditions .

Case Study 1: Synthesis Optimization

A factorial design experiment was conducted to optimize the synthesis of α-aminophosphonates using DPPA. The study revealed that reaction time and temperature significantly influenced yield, with optimal conditions yielding products with high chemical yields .

| Factor | Optimal Value |

|---|---|

| Catalyst Amount | 10 mol% |

| Reaction Time | 6 hours |

| Temperature | Room Temp |

Case Study 2: Antitumor Mechanism

In vitro studies demonstrated that DPPA derivatives selectively targeted ER-positive breast cancer cells by forming stable DNA adducts that inhibited cell proliferation. This selectivity underscores the potential for developing targeted therapies using DPPA derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。